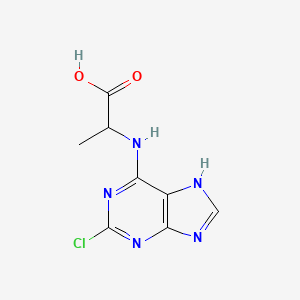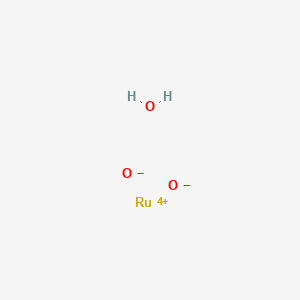![molecular formula C32H30N2O5 B7947365 L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947365.png)
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in research and industrial applications due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino and carboxyl groups of L-glutamine. The phenylmethoxycarbonyl (Cbz) group is used to protect the amino group, while the triphenylmethyl (Trt) group protects the carboxyl group. The synthesis process includes several steps:
Protection of the amino group: The amino group of L-glutamine is protected using the phenylmethoxycarbonyl (Cbz) group.
Protection of the carboxyl group: The carboxyl group is protected using the triphenylmethyl (Trt) group.
Coupling reaction: The protected L-glutamine is then coupled with other reagents to form the desired compound.
Analyse Des Réactions Chimiques
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. Additionally, it may influence cellular signaling pathways related to growth and differentiation .
Comparaison Avec Des Composés Similaires
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can be compared with other similar compounds, such as:
N2-[(phenylmethoxy)carbonyl]-L-glutaminyl-glycine: This compound has similar protective groups but includes an additional glycine residue.
L-Glutamine, N-phenyl-N2-[(phenylmethoxy)carbonyl]-: This compound has a phenyl group instead of a triphenylmethyl group.
These comparisons highlight the unique protective groups and structural features of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-, which contribute to its distinct chemical properties and applications.
Propriétés
IUPAC Name |
(2S)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDCOHCTVLOSZ-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)







![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate](/img/structure/B7947344.png)


![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7947377.png)
